molecular formula C10H8FN B13703297 2-Cyclopropyl-6-fluorobenzonitrile

2-Cyclopropyl-6-fluorobenzonitrile

Katalognummer: B13703297
Molekulargewicht: 161.18 g/mol
InChI-Schlüssel: HKIYMNIUXDVEKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Cyclopropyl-6-fluorobenzonitrile is an organic compound that features a cyclopropyl group and a fluorine atom attached to a benzonitrile core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is through the halogen substitution reaction, where a chloro-benzonitrile is reacted with a fluorinating agent in the presence of a catalyst and an aprotic polar solvent . The reaction conditions often involve heating the mixture to a high temperature to facilitate the substitution.

Industrial Production Methods

In industrial settings, the production of 2-Cyclopropyl-6-fluorobenzonitrile may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the choice of catalysts and solvents can be optimized to reduce costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

2-Cyclopropyl-6-fluorobenzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The fluorine atom or the nitrile group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of nitriles to amines.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines.

Wissenschaftliche Forschungsanwendungen

2-Cyclopropyl-6-fluorobenzonitrile has several applications in scientific research:

Wirkmechanismus

The mechanism by which 2-Cyclopropyl-6-fluorobenzonitrile exerts its effects involves interactions with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. Additionally, the fluorine atom can enhance the compound’s stability and bioavailability by affecting its electronic properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Fluorobenzonitrile: Similar in structure but lacks the cyclopropyl group.

    3-Fluorobenzonitrile: Similar in structure but with the fluorine atom in a different position.

    Cyclopropylbenzonitrile: Similar in structure but lacks the fluorine atom.

Uniqueness

2-Cyclopropyl-6-fluorobenzonitrile is unique due to the presence of both the cyclopropyl group and the fluorine atom, which confer distinct chemical and physical properties. These structural features can enhance the compound’s reactivity and stability, making it valuable for various applications .

Eigenschaften

Molekularformel

C10H8FN

Molekulargewicht

161.18 g/mol

IUPAC-Name

2-cyclopropyl-6-fluorobenzonitrile

InChI

InChI=1S/C10H8FN/c11-10-3-1-2-8(7-4-5-7)9(10)6-12/h1-3,7H,4-5H2

InChI-Schlüssel

HKIYMNIUXDVEKF-UHFFFAOYSA-N

Kanonische SMILES

C1CC1C2=C(C(=CC=C2)F)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.